molecular formula C9H7F2N3S B2843335 3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine CAS No. 1487044-03-0

3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2843335
CAS No.: 1487044-03-0
M. Wt: 227.23
InChI Key: FEFOWJZAJMCWGF-UHFFFAOYSA-N
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Description

3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 3,5-difluorophenyl group and a methyl group attached to the nitrogen atom of the thiadiazole ring

Scientific Research Applications

3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given that many thiadiazole derivatives have shown promising biological activities . Further studies could also focus on exploring its physical and chemical properties in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluoroaniline and appropriate thiadiazole precursors.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving sulfur and nitrogen sources.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the thiadiazole ring using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine
  • 3-(3,4-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine
  • 3-(2,4-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine

Uniqueness

3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the nitrogen atom also contributes to its distinct properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3S/c1-12-9-13-8(14-15-9)5-2-6(10)4-7(11)3-5/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFOWJZAJMCWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NS1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487044-03-0
Record name 3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine
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